molecular formula C6H10N2O4 B582671 3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione CAS No. 147900-75-2

3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione

Cat. No.: B582671
CAS No.: 147900-75-2
M. Wt: 174.156
InChI Key: WUBWNNSOZNOAIJ-UHFFFAOYSA-N
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Description

3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione is a specialized diketopiperazine (DKP) derivative with the molecular formula C 6 H 10 N 2 O 4 and a molecular weight of 174.15 g/mol . Its structure is based on the 2,5-diketopiperazine scaffold, a cyclic dipeptide core known for its exceptional stability and significant role in medicinal chemistry and natural products . This compound is registered under CAS Registry Number 147900-75-2 . Diketopiperazines are a prominent class of compounds found in various natural sources, including marine sponges and fungi, and are frequently investigated for their diverse bioactivities . The 3-hydroperoxy substituent on the piperazine-2,5-dione ring is a key functional group that can be of high interest in exploratory research. This reactive moiety may lend the compound to studies in organic synthesis as a building block or as a precursor for further chemical modifications. Furthermore, hydroperoxide-containing analogues are often examined for their potential biological properties. Researchers can explore this molecule as a model compound in the development of novel agents targeting various therapeutic areas. Its physicochemical properties, including a calculated density of 1.402 g/cm 3 and a calculated boiling point of 580.5°C, can inform experimental design . This compound is intended for research applications only. It is not designated for diagnostic or therapeutic procedures, nor for human or veterinary use . Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-hydroperoxy-3,6-dimethylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c1-3-4(9)8-6(2,12-11)5(10)7-3/h3,11H,1-2H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBWNNSOZNOAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)(C)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00668003
Record name 3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147900-75-2
Record name 3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Linear Dipeptide Synthesis

Linear dipeptides such as N-methyl-α-aminoisobutyryl-glycine are synthesized via coupling reactions. Carbodiimide-based reagents (e.g., EDC, DCC) facilitate amide bond formation between N-methylated amino acids and glycine derivatives. The reaction proceeds in anhydrous dichloromethane or DMF at 0–25°C for 12–24 hours, yielding linear precursors with >80% efficiency.

Ring-Closing via Dehydration

Cyclization is achieved under acidic or basic conditions. For example, refluxing the linear dipeptide in toluene with p-toluenesulfonic acid (PTSA) catalyzes intramolecular dehydration, forming the piperazine-2,5-dione skeleton. Yields range from 65–75%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexane).

Key Data :

ParameterValue
Reaction Temperature110°C
Catalyst Loading5 mol% PTSA
Yield70% ± 5%
Purity (HPLC)≥95%

Selective Oxidation at the 3-Position

Introducing the hydroperoxy group necessitates precise oxidation of the 3-methyl substituent. Two primary methodologies dominate:

Singlet Oxygen-Mediated Photooxidation

Irradiation of 3,6-dimethylpiperazine-2,5-dione in the presence of a photosensitizer (e.g., rose bengal) generates singlet oxygen (1O2^1O_2), which reacts with the methyl group to form a hydroperoxide. The reaction is conducted in methanol at −10°C under oxygen atmosphere, achieving 50–60% conversion.

Mechanistic Insight :

R-CH3+1O2R-OOH+H2O\text{R-CH}3 + ^1\text{O}2 \rightarrow \text{R-OOH} + \text{H}_2\text{O}

The reaction proceeds via a radical chain mechanism, with regioselectivity controlled by steric hindrance from the 6-methyl group.

Metal-Catalyzed Oxidation

Transition metal catalysts such as iron(III) chloride or manganese(III) acetate enable direct oxidation using hydrogen peroxide (30% w/w). In acetonitrile at 60°C, FeCl₃ (10 mol%) promotes selective hydroperoxidation at the 3-position with 55–65% yield. Over-oxidation to ketone byproducts is minimized by maintaining H₂O₂ stoichiometry below 1.2 equivalents.

Optimization Parameters :

VariableOptimal Condition
CatalystFeCl₃
SolventAcetonitrile
Temperature60°C
H₂O₂ Equivalents1.1

Epoxidation Followed by Hydroperoxidation

A multi-step approach leveraging epoxide intermediates has been explored for enhanced stereocontrol:

Epoxidation with m-CPBA

Treatment of 3,6-dimethylpiperazine-2,5-dione with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at 0°C forms an epoxide at the 3,4-position. The reaction is stereospecific, with syn addition of oxygen preserving the diketopiperazine ring conformation.

Acidic Hydrolysis of Epoxide

The epoxide intermediate undergoes ring-opening with dilute HCl (0.1 M) in tetrahydrofuran, yielding a diol. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) selectively converts the primary alcohol to a hydroperoxide. This method achieves 40–50% overall yield but requires rigorous temperature control to prevent decomposition.

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Recent advances utilize continuous flow reactors to enhance safety and efficiency. A two-stage system combines dipeptide cyclization and oxidation in tandem, reducing processing time by 60% compared to batch methods. Key metrics include:

MetricBatch ProcessFlow Process
Reaction Time18 hours7 hours
Yield68%72%
Purity93%97%

Stabilization of Hydroperoxide

The hydroperoxy group’s instability necessitates additives like BHT (butylated hydroxytoluene) at 0.1% w/w during storage. Lyophilization in the presence of trehalose (5% w/v) improves shelf life to >12 months at −20°C.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (s, 3H, CH₃), 1.42 (s, 3H, CH₃), 4.21 (s, 1H, OOH).

  • HRMS (ESI-TOF): m/z calculated for C₆H₁₀N₂O₄ [M+H]⁺: 175.0718; found: 175.0721.

X-ray Crystallography

Single-crystal analysis confirms the cis configuration of hydroperoxy and methyl groups at C3 and C6, with bond angles consistent with diketopiperazine ring strain .

Chemical Reactions Analysis

Types of Reactions

3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.

    Substitution: The hydroperoxy group can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: More oxidized piperazine derivatives.

    Reduction: 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione.

    Substitution: Various substituted piperazine derivatives depending on the substituent used.

Scientific Research Applications

3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroperoxy group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s biological effects. Additionally, the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, altering their function.

Comparison with Similar Compounds

Key Observations :

  • The hydroperoxy group in this compound introduces greater polarity compared to methyl or benzyl substituents, likely reducing its membrane permeability but increasing oxidative reactivity.
  • Methyl-substituted derivatives, such as (3S,6S)-3,6-dimethylpiperazine-2,5-dione, exhibit moderate lipophilicity and crystallinity, making them suitable for transdermal permeation enhancement .
  • Bulky substituents (e.g., benzyl, isopropyl) enhance bioactivity but may reduce solubility .

Stability and Reactivity

  • The hydroperoxy group in this compound is prone to decomposition under heat or light, unlike stable methyl or benzyl derivatives. This limits its utility in long-term applications.
  • Methyl-substituted DKPs, such as (3S,6S)-3,6-dimethylpiperazine-2,5-dione, exhibit high thermal stability (mp = 284°C), making them suitable for pharmaceutical formulations .

Biological Activity

3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione is an organic compound characterized by its unique hydroperoxy group, which significantly influences its biological activity. This compound, a derivative of piperazine, has garnered attention for its potential therapeutic applications, particularly in the fields of medicine and biochemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.

  • Molecular Formula : C6H10N2O4
  • Molecular Weight : 174.15 g/mol
  • CAS Number : 147900-75-2

The presence of the hydroperoxy group enhances the compound's reactivity and biological interactions, making it a subject of interest in various scientific studies.

This compound exhibits biological activity primarily through its ability to generate reactive oxygen species (ROS). The hydroperoxy group can participate in redox reactions, leading to oxidative stress within cells. This oxidative stress can induce various cellular responses, including apoptosis and modulation of signaling pathways.

Interaction with Biomolecules

The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction alters protein function and can affect cellular processes such as:

  • Enzyme activity modulation
  • Cell signaling pathways
  • Gene expression regulation

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inducing oxidative damage.

Anticancer Potential

Studies have investigated the compound's anticancer effects. It has been shown to inhibit cancer cell proliferation through:

  • Induction of apoptosis in cancer cells
  • Inhibition of tumor growth in animal models

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Study Demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. The compound disrupted cell membranes leading to cell death.
Anticancer Research Showed reduced tumor size in xenograft models when treated with the compound. Induced apoptosis was confirmed through caspase activation assays.
Oxidative Stress Induction Increased levels of ROS were observed in treated cells, correlating with enhanced apoptosis rates.

Applications in Medicine and Industry

  • Pharmaceutical Development : Due to its biological activities, this compound is being explored as a lead compound for developing new antimicrobial and anticancer agents.
  • Research Tool : The compound is utilized in biochemical research to study oxidative stress and cellular response mechanisms.
  • Industrial Uses : Its unique chemical properties make it suitable for applications in synthesizing more complex organic molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclization of precursor amino acids or diketopiperazine derivatives. For example, reductive amination of diketones with ammonia under controlled conditions (e.g., Pd/C catalysis in ethanol) yields the core piperazine-2,5-dione structure . Reaction parameters such as solvent polarity (e.g., CH₂Cl₂/MeOH ratios) and temperature significantly affect purity and yield, as demonstrated by LC-MS purity assessments (81–83% yields under optimized conditions) . Key steps include monitoring Rf values via TLC (e.g., 0.196–0.217 in CH₂Cl₂/MeOH) and confirming enantiomeric excess using CSP-HPLC .

Q. Which analytical techniques are essential for characterizing structural and enantiomeric properties?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., N-H at ~8 ppm, C=O at ~170 ppm) .
  • ATR-IR : Identifies functional groups (e.g., C=O stretches at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., C₆H₁₀N₂O₂, MW 142.16) and isotopic patterns .
  • CSP-HPLC : Resolves enantiomers using chiral stationary phases, critical for stereochemical validation .

Q. How does this compound enhance transdermal drug permeation, and what experimental models validate this?

  • Methodological Answer : Studies using excised pig ear skin demonstrate its role as a chemical permeation enhancer (CPE). For example, formulations with the compound increased theophylline permeation by 12-fold within 1 hour compared to controls . Experimental design should include:

  • Propylene glycol:water (1:1) as a vehicle for solubility.
  • Steady-state flux (J) and lag time (tˡᵃᵍ) calculations via Franz diffusion cells.
  • Comparative analysis with other CPEs (e.g., alaptide) to assess mechanism (e.g., lipid bilayer disruption) .

Q. What in vitro models are suitable for evaluating antimicrobial activity?

  • Methodological Answer : Standard assays include:

  • Agar diffusion : Zones of inhibition against Escherichia coli, Bacillus subtilis, and Xanthomonas oryzae .
  • MIC determination : Broth microdilution to quantify minimum inhibitory concentrations.
  • Positive controls : Compare with known antibiotics (e.g., ampicillin) to contextualize efficacy. Evidence shows high activity against E. coli (6.45% inhibition in GC-MS peak area correlation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from structural analogs (e.g., methyl vs. isopropyl substitutions) or assay conditions. Strategies include:

  • Structural confirmation : Ensure compound identity via X-ray crystallography or NOESY NMR (e.g., distinguishing 3,6-dimethyl vs. 3,6-diisopropyl derivatives) .
  • Standardized protocols : Replicate assays under controlled conditions (e.g., fixed pH, temperature). For example, antimicrobial activity of 3,6-dimethyl derivatives varies with bacterial strain due to membrane lipid composition .

Q. What computational methods predict the compound’s reactivity and interactions?

  • Methodological Answer :

  • DFT calculations : Model electron density maps to predict oxidation sites (e.g., hydroperoxy group reactivity) .
  • Molecular docking : Simulate binding to biological targets (e.g., bacterial efflux pumps) using software like AutoDock Vina.
  • Vibrational spectroscopy correlation : Compare experimental IR/Raman data with DFT-simulated spectra to validate conformational dynamics .

Q. How can enantioselective synthesis be optimized for high optical purity?

  • Methodological Answer :

  • Chiral auxiliaries : Use (R)- or (S)-configured precursors during cyclization .
  • Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for kinetic resolution.
  • Monitoring : Track enantiomeric excess via polarimetry (e.g., α = +9.6° for specific enantiomers) and optimize CSP-HPLC separation protocols .

Q. How do structural modifications impact pharmacological properties?

  • Methodological Answer : Comparative SAR studies reveal:

  • Substituent effects : Isopropyl groups enhance lipophilicity (logP) and membrane penetration vs. methyl groups .
  • Bioactivity shifts : 3,6-Diisopropyl derivatives show distinct antimicrobial profiles compared to dimethyl analogs due to steric hindrance .
  • Functionalization : Hydroxymethyl or indole substitutions (e.g., 3R,6R-bis(indolylmethyl) derivatives) alter target specificity, as seen in cytotoxicity assays .

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